molecular formula C14H10N2O B1330090 4-Phenylphthalazin-1(2H)-one CAS No. 5004-45-5

4-Phenylphthalazin-1(2H)-one

Cat. No. B1330090
CAS RN: 5004-45-5
M. Wt: 222.24 g/mol
InChI Key: XCJLBNVENUPHEA-UHFFFAOYSA-N
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Description

Phthalazinone derivatives, including 4-Phenylphthalazin-1(2H)-one, have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a heterocyclic phthalazine core, which can be modified to produce a variety of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of phthalazinone derivatives can be achieved through various methods. A catalyst-free one

Scientific Research Applications

Antagonistic Properties in Human A3 Adenosine Receptor

The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, similar to 4-Phenylphthalazin-1(2H)-one, has been identified as a core skeleton for designing human A3 adenosine receptor (hA3 AR) antagonists. This discovery was driven by its structural similarity to other scaffolds and showed high affinity and selectivity in certain compounds like 2,5-dimethoxyphenylphthalazin-1(2H)-one (Poli et al., 2011).

Multicomponent Synthesis for Biological Activities

The Pd-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion allows straightforward access to diversely substituted 4-aminophthalazin-1(2H)-ones (APOs), which possess promising and diverse biological activities (Vlaar et al., 2013).

Antimicrobial Activity

Certain this compound derivatives have been synthesized to study their antimicrobial activity. This includes the creation of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives (El-Hashash et al., 2012).

Inhibitory Properties in cAMP-specific Phosphodiesterase (PDE4)

A series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones showed high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), suggesting their potential in therapeutic applications (Van der Mey et al., 2001).

Use as JAK1 Inhibitors

This compound derivatives have been evaluated as JAK1 inhibitors, representing a novel scaffold for such inhibitors, distinct from previously described JAK1 inhibitors (Norman, 2012).

Synthesis and Reactions for Antimicrobial Activity

Studies on the synthesis and reactions of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been conducted, revealing their expected antimicrobial activity, further illustrating the compound's biological significance (Abubshait et al., 2011).

Selective MCH-R1 Antagonism

A series of 4-arylphthalazin-1(2H)-one linked to arylpiperidines were synthesized and evaluated as melanin concentrating hormone receptor 1 (MCH-R1) antagonists, showing the compound's potential in this area (Lim et al., 2012).

Development as PARP-1 Inhibitors

Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones were developed as potent PARP-1 inhibitors, with significant inhibitory potencies compared to known inhibitors, indicating their therapeutic potential (Wang et al., 2014).

Fluorescent Organic Nanosheets for Metal Ion Detection

A phthalazine derivative-based fluorescent organic nanosheets demonstrated high selectivity and sensitivity for simultaneous recognition of Cr6+ and Mn7+ in aqueous media, highlighting its application in environmental monitoring (Wakshe et al., 2021).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety measures include rinsing immediately with plenty of water in case of eye or skin contact, and getting medical attention immediately if symptoms occur .

Future Directions

Given the promising potential of 4-Phenylphthalazin-1(2H)-one and its derivatives in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

properties

IUPAC Name

4-phenyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLBNVENUPHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276944
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5004-45-5
Record name 4-Phenylphthalazin-1-one
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Record name 4-Phenylphthalazin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-(2H)-phthalazinone
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Synthesis routes and methods

Procedure details

A mixture of 2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide 17 (1 mmol) and H2NNH2.H2O (18 mmol) was stirred for 2 hrs at 100° C. After the excess hydrazine was removed under reduced pressure, the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane) to give the desired product in 95% yield.
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for 4-Phenylphthalazin-1(2H)-one's anti-inflammatory activity?

A1: While the exact target of this compound remains unclear, research suggests it might interact with kinases involved in inflammatory pathways. The molecule contains a =N–NH– fragment, similar to the known JNK inhibitor Dibenzo[cd,g]indazol-6(2H)-one. This structural feature allows for hydrogen bonding with amino acids in kinase ATP-binding pockets []. Though this compound showed weak affinity for JNK itself (IC50 > 100 mM), it effectively inhibited the production of inflammatory cytokines IL-6 and TNF, as well as NF-κB, when stimulated by bacterial LPS []. This suggests its anti-inflammatory activity might stem from targeting a different kinase with a similar ATP-binding pocket structure. Further research is needed to identify this specific target.

Q2: How was this compound synthesized?

A2: this compound was synthesized through a condensation reaction between 4-oxo-4-phenylbutanoic acid and hydrazine hydrate []. The structure of the synthesized compound was confirmed using various spectroscopic methods, including ¹H NMR spectroscopy, IR spectroscopy, and mass spectrometry [].

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